(4-Formylphenyl) 4-iodobenzoate

Description

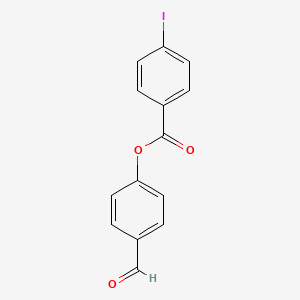

(4-Formylphenyl) 4-iodobenzoate is an aromatic ester featuring a formyl group at the para position of the phenyl ring and an iodine-substituted benzoate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of optoelectronic materials, pharmaceutical precursors, and catalysts. Its structure combines reactivity from both the electron-withdrawing iodine atom and the formyl group, enabling diverse applications in cross-coupling reactions and radiolabelling . The iodine atom enhances its utility in Suzuki-Miyaura couplings, while the formyl group allows further functionalization via condensation or reduction reactions .

Properties

IUPAC Name |

(4-formylphenyl) 4-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQHXDPGJZBJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formylphenyl) 4-iodobenzoate typically involves the esterification of 4-iodobenzoic acid with 4-formylphenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the ester bond formation. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Formylphenyl) 4-iodobenzoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodobenzoate moiety can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the formyl group.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for converting the formyl group to an alcohol.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.

Oxidation: The major product is 4-carboxyphenyl 4-iodobenzoate.

Reduction: The major product is 4-hydroxyphenyl 4-iodobenzoate.

Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

(4-Formylphenyl) 4-iodobenzoate has several applications in scientific research:

Biology: The compound can be used in the development of probes and sensors for detecting various biological molecules.

Mechanism of Action

The mechanism of action of (4-Formylphenyl) 4-iodobenzoate in chemical reactions involves the activation of the formyl and iodobenzoate groups. The formyl group can undergo nucleophilic addition reactions, while the iodine atom in the iodobenzoate moiety can participate in substitution and coupling reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several iodobenzoate and formylphenyl derivatives. Key analogues include:

- Halogen Effects : Replacing iodine with bromine (e.g., 4-formylphenyl 4-bromobenzoate) reduces electronegativity and polarizability, impacting reactivity in cross-coupling reactions. Iodine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions .

- Ester Group Variations : Methyl or piperidinyl esters (e.g., methyl 4-iodobenzoate) exhibit lower steric hindrance compared to the bulkier formylphenyl group, enhancing their suitability for high-yield catalytic reactions .

Physicochemical Properties

- Lipophilicity : The calculated log P of this compound is comparable to BBB-penetrating iodobenzoates (~2.0–2.5), crucial for neurological ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.